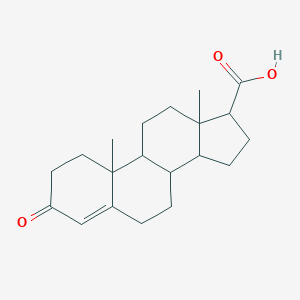

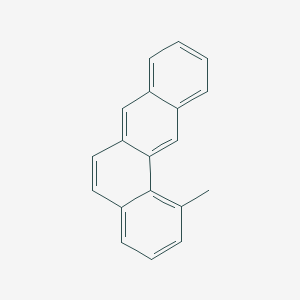

![molecular formula C15H15N5O2 B135012 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine CAS No. 192705-78-5](/img/structure/B135012.png)

6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine” is a compound with the molecular formula C15 H15 N5 O2 and a molecular weight of 297.31 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .

Synthesis Analysis

The synthesis of this compound involves oxidative coupling, intramolecular cyclization, and dehydro-aromatization to provide multi-substituted pyrido pyrimidines/thiopyrido pyrimidines in moderate to excellent yields . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .Chemical Reactions Analysis

The compound undergoes oxidative coupling, intramolecular cyclization, and dehydro-aromatization to provide multi-substituted pyrido pyrimidines/thiopyrido pyrimidines in moderate to excellent yields .Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.31 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Cancer Research and Therapeutics

This compound is utilized in cancer research due to its potential as a kinase modulator . Kinase modulators are crucial in the study of cancer as they can inhibit the enzymes that regulate cell functions, including cell signaling, growth, and division. Specifically, this compound has been mentioned in the context of breast cancer drug development and may have activity against rheumatoid arthritis .

Drug Development

In drug development, 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine serves as a scaffold for creating new therapeutic agents . Its structure is beneficial for developing drugs with a high binding affinity to target proteins, offering a pathway to more selective and effective treatments.

Biochemistry

Biochemically, the compound is significant for proteomics research, where it can be used to study protein interactions and functions . Its role in inhibiting specific kinases can provide insights into the biochemical pathways that are critical in various diseases.

Pharmacology

In pharmacology, the compound’s properties allow for the exploration of its therapeutic potential and pharmacokinetics . It can be used to understand how drugs affect the body and how the body metabolizes drugs, which is essential for developing new medications with fewer side effects.

Molecular Biology

Molecular biologists can use this compound to study the molecular foundations of diseases and their treatments . It can help in understanding the complex interactions within cells and how these can be manipulated to treat diseases.

Chemical Synthesis

The compound is also valuable in chemical synthesis, where it can be used to create complex molecules through processes like oxidative coupling, intramolecular cyclization, and dehydro-aromatization . These reactions are important for the synthesis of new compounds with potential applications in various fields of chemistry and medicine.

Mechanism of Action

Target of Action

The primary target of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is the HER family of kinases . The HER family, also known as the EGFR family, is a group of receptor tyrosine kinases that play critical roles in regulating cell growth, survival, differentiation, and migration .

Mode of Action

This compound acts as a kinase inhibitor , specifically targeting all members of the HER family . It binds to the ATP-binding site of these kinases, preventing the phosphorylation and subsequent activation of downstream signaling pathways . This results in the inhibition of cellular processes such as cell proliferation and survival that are often dysregulated in cancer .

Biochemical Pathways

The inhibition of the HER family kinases by 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine affects multiple downstream signaling pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation . By blocking these pathways, the compound can inhibit the growth and survival of cancer cells .

Pharmacokinetics

It is noted that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

The result of the action of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is the inhibition of cell proliferation and survival . By blocking the activity of HER family kinases, the compound prevents the activation of downstream signaling pathways that promote these processes . This can lead to the death of cancer cells and the inhibition of tumor growth .

Action Environment

The action of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine can be influenced by various environmental factors. For instance, the pH and composition of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially impact the compound’s action through drug-drug interactions

Future Directions

While specific future directions for this compound were not found in the search results, it is worth noting that pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This suggests potential future research directions in these areas.

properties

IUPAC Name |

6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-21-10-3-8(4-11(6-10)22-2)12-5-9-7-18-15(17)20-14(9)19-13(12)16/h3-7H,1-2H3,(H4,16,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIKOLAEHONJTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=C(N=C3C(=C2)C=NC(=N3)N)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

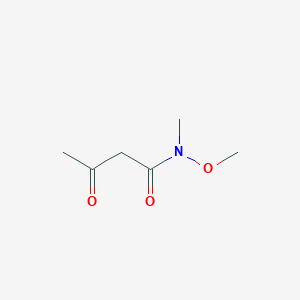

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)

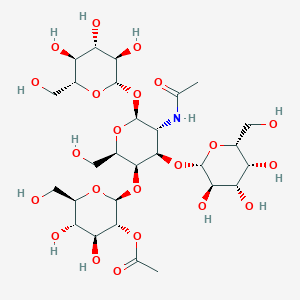

![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)